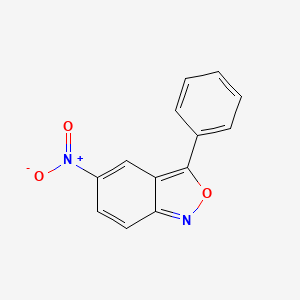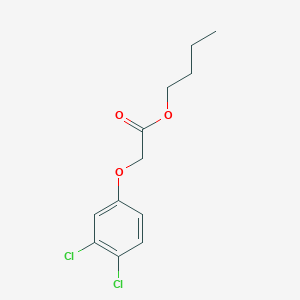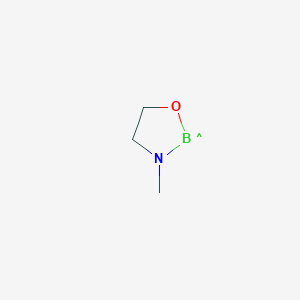
3-Methyl-1,3,2-oxazaborolidin-2-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,3,2-oxazaborolidin-2-yl is a compound that belongs to the class of oxazaborolidines. These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring. This particular compound has gained attention due to its applications in asymmetric synthesis, particularly in the Corey-Bakshi-Shibata (CBS) reduction, where it serves as a chiral catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a chiral amino alcohol with a boronic acid or borane. One common method is the reaction of ®-(+)-2-(diphenylhydroxymethyl)pyrrolidine with trimethylboroxine or methylboronic acid . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the oxazaborolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,3,2-oxazaborolidin-2-yl primarily undergoes reactions that involve its boron center. These include:
Reduction Reactions: It acts as a catalyst in the asymmetric reduction of ketones and imines.
Substitution Reactions: The boron atom can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Borane (BH3): Used in the CBS reduction to form the active catalytic species.
Ketones and Imines: Substrates for the reduction reactions.
Solvents: Toluene is commonly used as a solvent for these reactions.
Major Products
The major products of reactions involving this compound are typically chiral alcohols or amines, resulting from the reduction of ketones or imines, respectively .
Applications De Recherche Scientifique
3-Methyl-1,3,2-oxazaborolidin-2-yl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, particularly in the CBS reduction.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,3,2-oxazaborolidin-2-yl in catalytic reactions involves the formation of a boron-nitrogen bond, which activates the boron center for nucleophilic attack. This activation facilitates the transfer of hydride from borane to the substrate, resulting in the reduction of ketones or imines to chiral alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-CBS-oxazaborolidine: Another chiral oxazaborolidine used in asymmetric synthesis.
Diphenylprolinolborane: A related compound with similar catalytic properties.
Uniqueness
3-Methyl-1,3,2-oxazaborolidin-2-yl is unique due to its specific structure, which provides high enantioselectivity in catalytic reactions. Its ability to form stable complexes with borane and its effectiveness in reducing a wide range of substrates make it a valuable tool in asymmetric synthesis .
Propriétés
Numéro CAS |
37479-91-7 |
|---|---|
Formule moléculaire |
C3H7BNO |
Poids moléculaire |
83.91 g/mol |
InChI |
InChI=1S/C3H7BNO/c1-5-2-3-6-4-5/h2-3H2,1H3 |
Clé InChI |
KDZJYSAZCRAKPM-UHFFFAOYSA-N |
SMILES canonique |
[B]1N(CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


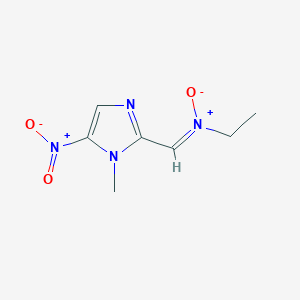
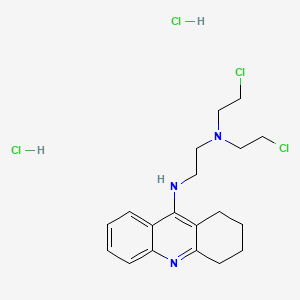
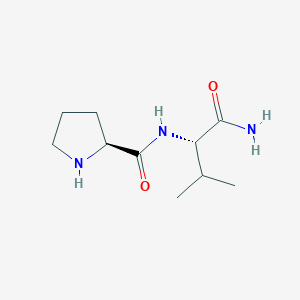


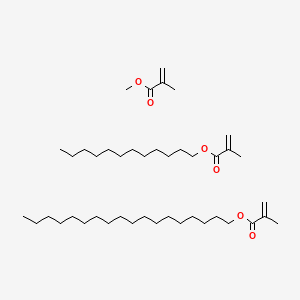



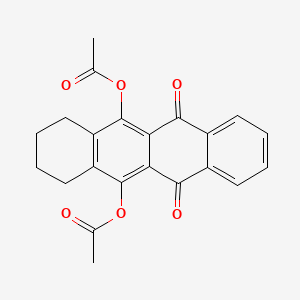
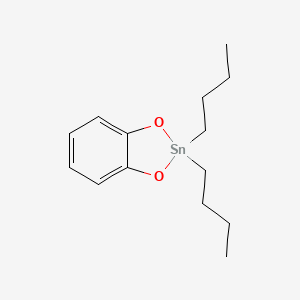
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
